Dimethyl 4,4'-[[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3,6-diylbis(sulfanediylmethanediyl)]dibenzoate
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Overview
Description
METHYL 4-{[(6-{[4-(METHOXYCARBONYL)BENZYL]SULFANYL}[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL)SULFANYL]METHYL}BENZOATE is a complex organic compound that belongs to the class of triazolothiadiazoles This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazole ring, and a methoxycarbonylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{[(6-{[4-(METHOXYCARBONYL)BENZYL]SULFANYL}[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL)SULFANYL]METHYL}BENZOATE typically involves a multi-step process. One common synthetic route includes the reaction of 4-(methoxycarbonyl)benzyl chloride with 6-mercapto-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of organic synthesis, such as optimization of reaction conditions, use of high-purity reagents, and implementation of efficient purification techniques, would apply to its large-scale production.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{[(6-{[4-(METHOXYCARBONYL)BENZYL]SULFANYL}[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL)SULFANYL]METHYL}BENZOATE can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atoms would yield sulfoxides or sulfones, while reduction of nitro groups would produce amines.
Scientific Research Applications
METHYL 4-{[(6-{[4-(METHOXYCARBONYL)BENZYL]SULFANYL}[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL)SULFANYL]METHYL}BENZOATE has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with specific molecular targets.
Industry: It can be used in the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of METHYL 4-{[(6-{[4-(METHOXYCARBONYL)BENZYL]SULFANYL}[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL)SULFANYL]METHYL}BENZOATE involves its interaction with various molecular targets. The triazole and thiadiazole rings can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or activation of specific biological pathways. For example, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- METHYL 4-{[(5-{[4-(METHOXYCARBONYL)BENZYL]OXY}-4-OXO-2-PHENYL-4H-CHROMEN-7-YL)OXY]METHYL}BENZOATE
- 3-Methyluracil
- Various 1,2,4-triazole derivatives
Uniqueness
METHYL 4-{[(6-{[4-(METHOXYCARBONYL)BENZYL]SULFANYL}[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL)SULFANYL]METHYL}BENZOATE is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its structure allows for diverse interactions with biological targets, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C21H18N4O4S3 |
---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
methyl 4-[[6-[(4-methoxycarbonylphenyl)methylsulfanyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]sulfanylmethyl]benzoate |
InChI |
InChI=1S/C21H18N4O4S3/c1-28-17(26)15-7-3-13(4-8-15)11-30-19-22-23-20-25(19)24-21(32-20)31-12-14-5-9-16(10-6-14)18(27)29-2/h3-10H,11-12H2,1-2H3 |
InChI Key |
UESBEJPJLSOOHH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NN=C3N2N=C(S3)SCC4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
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